2'-Cyano-3-(4-fluorophenyl)propiophenone
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Overview
Description
2’-Cyano-3-(4-fluorophenyl)propiophenone is a synthetic compound with the molecular formula C16H12FNO and a molecular weight of 253.27 g/mol.
Preparation Methods
The synthesis of 2’-Cyano-3-(4-fluorophenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions for this synthesis are generally mild and functional group tolerant, making it a preferred method for producing this compound . Industrial production methods may involve the use of specific organoboron reagents tailored for the Suzuki–Miyaura coupling process .
Chemical Reactions Analysis
2’-Cyano-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2’-Cyano-3-(4-fluorophenyl)propiophenone has several scientific research applications:
Neuroscience: It is used in studies related to the central nervous system and its effects on neurotransmitter pathways.
Pharmacology: The compound is investigated for its potential therapeutic effects and interactions with various biological targets.
Forensic Science: It is utilized in forensic analysis to understand its presence and effects in biological samples.
Mechanism of Action
The mechanism of action of 2’-Cyano-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
2’-Cyano-3-(4-fluorophenyl)propiophenone can be compared with other similar compounds, such as:
4’-Cyano-3-(4-fluorophenyl)propiophenone: This compound has a similar structure but differs in the position of the cyano group.
3-(4-Fluorophenyl)-2-propenenitrile: Another structurally related compound with different chemical properties.
The uniqueness of 2’-Cyano-3-(4-fluorophenyl)propiophenone lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZRUQOFGDTFKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644567 |
Source
|
Record name | 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-96-9 |
Source
|
Record name | 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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